molecular formula C18H21NO4S B1305720 3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid CAS No. 301320-51-4

3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid

Cat. No.: B1305720
CAS No.: 301320-51-4
M. Wt: 347.4 g/mol
InChI Key: KGGQQAQHEMCAKI-UHFFFAOYSA-N
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Description

3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid is an organic compound with the molecular formula C17H19NO4S This compound is characterized by the presence of a benzyl group, a toluene-4-sulfonyl group, and an amino group attached to a propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzylamine Intermediate: Benzylamine is reacted with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine to form benzyl-(toluene-4-sulfonyl)-amine.

    Alkylation: The benzyl-(toluene-4-sulfonyl)-amine is then alkylated with 2-bromo-2-methylpropionic acid under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzyl and toluene-4-sulfonyl groups.

    Reduction: Reduced forms of the benzyl and toluene-4-sulfonyl groups.

    Substitution: Substituted derivatives where the sulfonyl group is replaced by other functional groups.

Scientific Research Applications

3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid involves its interaction with specific molecular targets. The benzyl and toluene-4-sulfonyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[Benzyl-(toluene-4-sulfonyl)-amino]-propionic acid: Similar structure but lacks the methyl group on the propionic acid backbone.

    3-[Phenyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid is unique due to the presence of both the benzyl and toluene-4-sulfonyl groups, which confer specific chemical and biological properties. The methyl group on the propionic acid backbone also adds to its distinctiveness, potentially affecting its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-[benzyl-(4-methylphenyl)sulfonylamino]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-14-8-10-17(11-9-14)24(22,23)19(12-15(2)18(20)21)13-16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGQQAQHEMCAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385908
Record name 3-[Benzyl(4-methylbenzene-1-sulfonyl)amino]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301320-51-4
Record name 3-[Benzyl(4-methylbenzene-1-sulfonyl)amino]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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